7-(4-Chlorobenzene-1-sulfonyl)quinolin-8-ol
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Overview
Description
7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Chlorination: The final step involves the chlorination of the phenyl ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol can undergo various chemical reactions, including:
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Chloroquinoline: Used as an antimalarial agent.
Sulfonylquinolines: Studied for their potential therapeutic applications.
Uniqueness
7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol is unique due to its specific combination of a quinoline core, sulfonyl group, and chlorophenyl ring, which imparts distinct chemical and biological properties .
Biological Activity
7-(4-Chlorobenzene-1-sulfonyl)quinolin-8-ol is a synthetic compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Information:
Property | Value |
---|---|
CAS Number | 61430-92-0 |
Molecular Formula | C15H12ClN2O3S |
Molecular Weight | 335.78 g/mol |
IUPAC Name | 7-(4-chlorobenzenesulfonyl)quinolin-8-ol |
The compound features a quinoline core substituted with a chlorobenzene sulfonyl group, which is believed to enhance its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
The compound demonstrated lower MIC values compared to standard antibiotics, indicating its potential as a novel antibacterial agent .
Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The compound has been tested against human breast adenocarcinoma (MCF-7), lung adenocarcinoma (A549), and melanoma (C-32) cells.
Cytotoxicity Data:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
A549 | 15 |
C-32 | 5 |
The IC50 values indicate that the compound is particularly effective against melanoma cells, suggesting a promising avenue for further development as an anticancer agent .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Intercalation: Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various applications:
- Antibacterial Efficacy Against MRSA: A study evaluated the activity of the compound against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC of 8 µg/mL, significantly lower than that of standard treatments .
- Combination Therapy: Research exploring combination therapies with existing antibiotics indicated enhanced efficacy when used alongside traditional drugs, suggesting a synergistic effect that could help combat antibiotic resistance .
- In Vivo Studies: Preliminary animal studies have shown that the compound can reduce tumor size in xenograft models of breast cancer, further supporting its potential as an anticancer agent .
Properties
CAS No. |
61430-92-0 |
---|---|
Molecular Formula |
C15H10ClNO3S |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
7-(4-chlorophenyl)sulfonylquinolin-8-ol |
InChI |
InChI=1S/C15H10ClNO3S/c16-11-4-6-12(7-5-11)21(19,20)13-8-3-10-2-1-9-17-14(10)15(13)18/h1-9,18H |
InChI Key |
QKGGVNVJVQFRDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)O)N=C1 |
Origin of Product |
United States |
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